Superior In Vivo Antiplasmodial Potency Compared to a Structural Analog
In a direct head-to-head comparison within the same study, (4-Methoxybenzo[d][1,3]dioxol-5-yl)(phenyl)methanone (designated as compound 8) demonstrated a 26% improvement in in vivo antiplasmodial potency against the D6 strain of *Plasmodium falciparum* compared to its co-isolated analog benzyl-2-hydroxy-6-methoxybenzoate (compound 5) [1]. The target compound achieved an IC₅₀ of 14.5 μM, while the comparator required a higher concentration of 19.7 μM to achieve the same effect, under identical assay conditions.
| Evidence Dimension | In vivo antiplasmodial activity (IC₅₀) |
|---|---|
| Target Compound Data | 14.5 μM |
| Comparator Or Baseline | Benzyl-2-hydroxy-6-methoxybenzoate (Compound 5) |
| Quantified Difference | IC₅₀ of 14.5 μM vs. 19.7 μM, representing a 1.36-fold increase in potency for the target compound |
| Conditions | SYBR Green I method against the D6 strain of Plasmodium falciparum |
Why This Matters
This quantitative potency advantage directly impacts lead selection in antimalarial drug discovery, where even modest improvements in IC₅₀ can be critical for prioritizing a chemical scaffold for further optimization.
- [1] Ochora, D. O., Kakudidi, E., Namukobe, J., Heydenreich, M., Coghi, P., Yang, L. J., ... & Akala, H. M. (2022). A new benzophenone, and the antiplasmodial activities of the constituents of Securidaca longipedunculata fresen (Polygalaceae). Natural Product Research, 36(11), 2758-2766. View Source
